![molecular formula C16H18N2O3 B1460664 N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide CAS No. 123865-06-5](/img/structure/B1460664.png)
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide
Overview
Description
“N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide” is a chemical compound used for proteomics research . It has a molecular formula of C16H18N2O3 and a molecular weight of 286.33 .
Molecular Structure Analysis
The molecular structure of “N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide” is defined by its molecular formula, C16H18N2O3. The average mass is 286.326 Da and the monoisotopic mass is 286.131744 Da .Scientific Research Applications
Proteomics Research
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used to identify and quantify proteins in complex biological samples, helping researchers understand diseases and discover new drugs.
Fluorescent Quenching Agent
The compound’s fluorescent properties make it an ideal quencher. It has been used as an acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies, which is a technique to monitor the interaction between proteins or nucleic acids .
Synthesis of Organic Compounds
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide: serves as a starting material for synthesizing a variety of organic compounds. It’s particularly useful in creating cross-azo compounds and cathepsin B cleavable dipeptide linkers, which have applications in drug development and biochemistry .
Antiviral Research
Indole derivatives, which include this compound, have shown potential in antiviral research. They have been used to develop inhibitors against various viruses, including influenza and Coxsackie B4 virus, by interfering with viral replication .
Peptide Disulfide-Bond Mimic Synthesis
This compound is a building block for peptide disulfide-bond mimic synthesis. Disulfide bonds are crucial for the structural integrity of proteins, and mimics can enhance the stability and biological activity of therapeutic peptides .
Anticancer Activity
Indole derivatives, including N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide , are being explored for their anticancer properties. They work by binding to multiple receptors, which can inhibit the growth of cancer cells and induce apoptosis .
properties
IUPAC Name |
N-[amino-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)8-11(19)13(12(20)9-16)14(17)18-15(21)10-6-4-3-5-7-10/h3-7,19H,8-9H2,1-2H3,(H2,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWONJHYOAQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NC(=O)C2=CC=CC=C2)N)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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